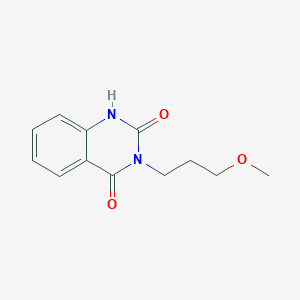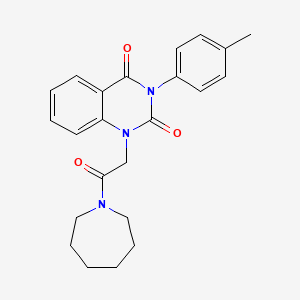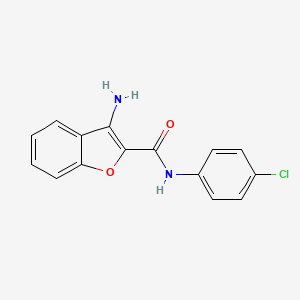![molecular formula C19H17BrN2O3 B11434897 3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11434897.png)
3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes a bromine atom, an ethoxypropyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the anthraquinone core.
Amination: Attachment of the ethoxypropyl group through an amination reaction.
Isoxazole Formation: Cyclization to form the isoxazole ring.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of the bromine atom with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
- 5-amino-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
- 3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one
Uniqueness
Compared to similar compounds, 3-bromo-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is unique due to the presence of the ethoxypropyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H17BrN2O3 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
12-bromo-10-(3-ethoxypropylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-24-9-5-8-21-14-10-13(20)17-16-15(14)18(23)11-6-3-4-7-12(11)19(16)25-22-17/h3-4,6-7,10,21H,2,5,8-9H2,1H3 |
InChI Key |
RFEXTDDUTCQKRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11434815.png)

![7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11434818.png)


![N'-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-N,N-dimethylimidoformamide](/img/structure/B11434842.png)
![9-methyl-N-(2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11434847.png)
![N-(4-Ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11434861.png)
![2-((3-(2-Methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11434866.png)
![9-methyl-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11434868.png)
![2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11434869.png)
![1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11434870.png)
![4-(2-Furylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B11434889.png)
![6-methyl-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434894.png)
